molecular formula C23H27NO4 B2539506 Fmoc-Dipropylglycine CAS No. 218926-47-7

Fmoc-Dipropylglycine

Cat. No. B2539506
CAS RN: 218926-47-7
M. Wt: 381.472
InChI Key: WUPQPTKGVPEEBC-UHFFFAOYSA-N
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Description

Fmoc-Dipropylglycine is a compound with the CAS Number: 218926-47-7 and a Molecular Weight of 381.47 . It is often used in the field of peptide synthesis .


Synthesis Analysis

This compound is synthesized using the Fmoc strategy for solid phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The self-assembly of this compound has been studied using combined computational and experimental approaches . All simulations converged to a condensed fibril structure in which the Fmoc groups stack mostly within in the center of the fibril .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . An optimized Fmoc-removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 576.7±33.0 °C at 760 mmHg .

Scientific Research Applications

Peptide Synthesis and Medicinal Chemistry

One study describes the synthesis of Z- and Fmoc-L-tetrahydrofuranylglycines from L-vinylglycine, applying the Fmoc derivative in the synthesis of modified substrates for HIV-1 protease. These compounds acted as potent inhibitors, highlighting the application of Fmoc-protected amino acids in developing therapeutic agents (Rajesh et al., 2002).

Biocompatible Hydrogels for Tissue Engineering

Fmoc-protected peptides, including diphenylalanine and arginine-glycine-aspartate, have been used to form supramolecular hydrogels. These hydrogels provide a nanofibrous network for cell attachment, proliferation, and differentiation, showing promise in musculoskeletal tissue engineering (Wang et al., 2017).

Modulating Peptide Stability and Functionality

Research has shown that the stereochemical stability of phenylglycine-containing peptides, which have broad applications in medicinal chemistry, can be maintained by selecting appropriate reaction conditions during synthesis. This finding underscores the importance of careful methodological choices in producing peptides with desired functionalities (Liang et al., 2017).

Enhancing Biocompatibility for Ophthalmological Applications

A study evaluated the biocompatibility of a novel peptide hydrogel containing RGD sequences and hydrophobic N-fluorenyl-9-methoxycarbonyl tails for potential use in ophthalmology. The hydrogel demonstrated good biocompatibility, indicating its suitability as a drug delivery system for treating ocular anterior segment diseases (Liang et al., 2010).

Development of Structurally Diverse Nanostructures

The study on Fmoc-diphenylalanine and its derivatives, including the effect of glycine substitution, has provided insights into the self-assembly behavior of these compounds. Understanding these mechanisms aids in the design of nanostructured materials with potential applications in biomedical and material sciences (Tang et al., 2011).

Safety and Hazards

While specific safety data for Fmoc-Dipropylglycine was not found, Fmoc compounds generally require careful handling. For example, Fmoc-Cl is harmful if inhaled and causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling Fmoc compounds .

Future Directions

Peptide drug development, including Fmoc-Dipropylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptide drugs have been widely used in the prevention, diagnosis, and treatment of various diseases due to their wide indications, high safety, and remarkable efficacy . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs .

Mechanism of Action

Target of Action

The primary target of Fmoc-Dipropylglycine is the amino group of an activated incoming amino acid in the process of peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amino group, allowing for the activation of the carboxyl group of an amino acid .

Mode of Action

This compound interacts with its targets through a two-step mechanism. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . The removal of the Fmoc group is crucial in order to secure a good quality product in peptide synthesis .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

It is known that the fmoc group is stable under various conditions, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of peptides. The Fmoc group allows for the synthesis of peptides of significant size and complexity . In addition, this compound can self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of the reaction could be affected by side reactions and by-product formation . Moreover, the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHDROCXVRQYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218926-47-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218926-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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